molecular formula C15H20N2O2 B2558678 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide CAS No. 955636-02-9

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide

Cat. No.: B2558678
CAS No.: 955636-02-9
M. Wt: 260.337
InChI Key: MUCFAYVSGCKAIU-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)15(19)16-14-5-4-12-6-7-17(11(3)18)9-13(12)8-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCFAYVSGCKAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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